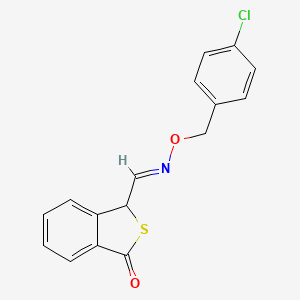

![molecular formula C9H9ClN2O3 B2353885 (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid CAS No. 1518797-18-6](/img/structure/B2353885.png)

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .科学的研究の応用

Catalytic Systems and Chemical Synthesis

One of the notable scientific research applications of compounds related to (2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid involves the development of catalytic systems. For instance, a study by Bruneau‐Voisine et al. (2017) introduced a catalytic system utilizing manganese as a transition metal for the reduction of carbonyl derivatives, showcasing the potential of such compounds in catalyzing chemical reactions under mild conditions with high efficiency and tolerance toward various functional groups (Bruneau‐Voisine et al., 2017).

Chemical Labeling and Modification

Another application can be seen in the work by Latli et al. (2016), which describes the efficient preparation of a potent IκB Kinase-β (IKK-β) inhibitor labeled with carbon-14 and deuterium. This demonstrates the role of such compounds in facilitating the synthesis of labeled molecules for pharmacological and research purposes (Latli et al., 2016).

Protecting Group Strategy in Organic Synthesis

Ramesh, Bhat, and Chandrasekaran (2005) explored the use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols, highlighting the application of related compounds in developing novel protecting group strategies for synthetic chemistry (Ramesh, Bhat, & Chandrasekaran, 2005).

Synthesis of Heterocyclic Compounds

Behbehani et al. (2011) demonstrated the use of 2-arylhydrazononitriles, closely related in reactivity to the compound , for the synthesis of a variety of heterocyclic substances with potential antimicrobial activities. This research underscores the utility of such chemicals in the creation of new therapeutic agents (Behbehani et al., 2011).

Electrocatalysis and Organic Synthesis

The electrocatalytic synthesis of 6-aminonicotinic acid from related pyridine compounds in the presence of CO2, as investigated by Gennaro et al. (2004), illustrates the application of these chemicals in electrosynthesis, offering environmentally friendly pathways for the production of valuable organic compounds (Gennaro et al., 2004).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[(6-chloropyridine-2-carbonyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-5(9(14)15)11-8(13)6-3-2-4-7(10)12-6/h2-5H,1H3,(H,11,13)(H,14,15)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFVWMHYGMJSTK-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)

![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2353804.png)

![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)

![6-(6-Ethyl-5-fluoropyrimidin-4-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2353806.png)

![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2353812.png)

![3-[3-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B2353813.png)

![2-(2-((difluoromethyl)sulfonyl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2353817.png)

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2353818.png)

![3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353823.png)